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molecular formula C9H15N3 B8413946 N,N'-Dimethyl-N-(4-pyridyl)-1,2-ethanediamine

N,N'-Dimethyl-N-(4-pyridyl)-1,2-ethanediamine

Cat. No. B8413946
M. Wt: 165.24 g/mol
InChI Key: PRPKSAHZHWAJLY-UHFFFAOYSA-N
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Patent
US05057528

Procedure details

A mixture of 4-chloropyridine hydrochloride (15.0 g), N,N'-dimethyl-1,2-ethanediamine (22.0 g) and sodium bicarbonate (25.20 g) in isoamyl alcohol (100 ml) was heated under reflux for 48 hours and then evaporated. The residue was extracted several times with hot dichloromethane and the combined extracts were filtered and evaporated. The residue was distilled to give the product (8.30 g), b.p. 168°-172° @ 15 mm.
Name
4-chloropyridine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH3:9][NH:10][CH2:11][CH2:12][NH:13][CH3:14].C(=O)(O)[O-].[Na+]>C(O)CC(C)C>[CH3:9][N:10]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH2:11][CH2:12][NH:13][CH3:14] |f:0.1,3.4|

Inputs

Step One
Name
4-chloropyridine hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
22 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
25.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(CC(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted several times with hot dichloromethane
FILTRATION
Type
FILTRATION
Details
the combined extracts were filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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